molecular formula C10H17BN2O2S B6338300 2-(Methylamino)thiazole-5-boronic acid pinacol ester CAS No. 1201679-09-5

2-(Methylamino)thiazole-5-boronic acid pinacol ester

Cat. No.: B6338300
CAS No.: 1201679-09-5
M. Wt: 240.14 g/mol
InChI Key: WYDPHGZZVJPEDF-UHFFFAOYSA-N
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Description

“2-(Methylamino)thiazole-5-boronic acid pinacol ester” is a small biological molecule that can be used to develop therapeutic drugs for diseases such as cancer and inflammation . It is a highly valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . The susceptibility of these esters to hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H16BNO2S . The molecular weight is 225.12 .


Chemical Reactions Analysis

Pinacol boronic esters, such as “this compound”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of these esters has been achieved using a radical approach .


Physical and Chemical Properties Analysis

“this compound” is a solid . Its SMILES string is CC1(OB(C2=CN=CS2)OC1©C)C .

Scientific Research Applications

Application in Suzuki Coupling Reaction

Pinacolboronate esters, such as 2-(Methylamino)thiazole-5-boronic acid pinacol ester, are extensively used in Suzuki coupling reactions. These reactions are crucial for connecting organic building blocks in the total synthesis of complex molecules. Challenges related to the stability and solubility of these esters necessitate specific analytical methods for purity assessment. Notably, 2-aminopyrimidine-5-pinacolboronate ester, a similar compound, demonstrates the significance of such esters in the synthesis of development compounds (Zhong et al., 2012).

Role in Synthesis of Fused Thiazoles

In the formation of fused thiazoles, this compound plays a vital role. An efficient Pd(0)-catalyzed Cu(I)-mediated desulfitative C–C cross-coupling of benzo-fused thiazolidine-2-thione with boronic acids and pinacol esters under basic conditions leads to good to excellent yields of these important molecules (Rajaguru et al., 2015).

Use in Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques utilize boronic acid pinacol esters as building blocks. These techniques emphasize the utility of compounds like 2-aminopyridine-5-boronic acid pinacol ester in the rapid synthesis of various compound libraries. Their tolerance to Lewis acid catalyzed cyclizations and subsequent Pd(0)-catalyzed Suzuki coupling reactions is particularly highlighted (Dimauro & Kennedy, 2007).

Electronic and Photonic Applications

Boronic acid pinacol esters are utilized for modifying extended π-conjugation systems in electronic and photonic applications. Specifically, the use of vacant boron p(π) orbitals can enhance the electron affinity of these systems, analogous to p-doping in microelectronic devices. Research shows how modifications like those made by 5-methyl-2-furanboronic acid pinacol ester affect the electronic structures of materials (Modelli & Jones, 2011).

Applications in Polymer Chemistry

In polymer chemistry, pinacolboronate esters are used as building blocks for creating functional polymers. Their role in the synthesis of various polymers, through processes like radical polymerization, demonstrates their broad utility in material science. This includes the transformation of copolymers using boron pendants for creating new material properties (Makino et al., 2020).

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction is catalyzed by a radical approach .

Biochemical Pathways

The protodeboronation of pinacol boronic esters is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis and has been applied to various compounds .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of boronic pinacol esters is influenced by the ph of the environment, with the reaction rate considerably accelerated at physiological ph . This could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of new compounds through the process of protodeboronation and subsequent reactions . For instance, the protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of 2-(Methylamino)thiazole-5-boronic acid pinacol ester is influenced by environmental factors such as pH and temperature . As mentioned earlier, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound should be stored under recommended conditions to maintain its stability .

Safety and Hazards

“2-(Methylamino)thiazole-5-boronic acid pinacol ester” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It should be stored in a non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects storage class .

Properties

IUPAC Name

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-13-8(12-5)16-7/h6H,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDPHGZZVJPEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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